N-omega-hydroxytriacontanoyl-D-erythro-sphingosine
Description
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-30-hydroxytriacontanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H95NO4/c1-2-3-4-5-6-7-8-24-27-30-33-36-39-42-47(52)46(45-51)49-48(53)43-40-37-34-31-28-25-22-20-18-16-14-12-10-9-11-13-15-17-19-21-23-26-29-32-35-38-41-44-50/h39,42,46-47,50-52H,2-38,40-41,43-45H2,1H3,(H,49,53)/b42-39+/t46-,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVODRGOBYCXKF-HFBOQBPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H95NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide Chemistry-Based Approaches
The synthesis of N-omega-hydroxytriacontanoyl-D-erythro-sphingosine often begins with the preparation of its sphingosine backbone. A landmark study by Sandhoff et al. demonstrated that azide intermediates facilitate stereoselective amidation while preserving the erythro configuration. The process involves:
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Sphingosine Backbone Preparation : Starting with D-erythro-sphingosine, the primary amine is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during fatty acid conjugation.
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ω-Hydroxy Fatty Acid Activation : Triacontanoic acid (C30:0) is modified at the omega position via hydroxylation using cytochrome P450 enzymes or chemical oxidants, followed by activation as a thioester or mixed anhydride.
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Coupling Reaction : The activated fatty acid is conjugated to the sphingosine backbone under palladium-catalyzed, copper-mediated conditions, achieving yields of 71–89% with >99% enantiomeric excess (ee).
Table 1: Reaction Conditions for Azide-Mediated Coupling
Peptidyl Thiol Ester-Boronic Acid Cross-Coupling
A breakthrough method by Li et al. (2007) utilized peptidyl thiol esters and boronic acids to construct the ceramide’s amide bond with high stereocontrol. This approach avoids racemization and enables large-scale synthesis:
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Key Step : Coupling of N-Boc-O-TBS L-serine thiophenyl ester with E-1-pentadecenyl boronic acid under palladium catalysis, followed by LiAl(O-t-Bu)₃H reduction to yield D-erythro-sphingosine.
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Advantages : >94% diastereomeric purity post-recrystallization and compatibility with functional groups like phosphates and glycosides.
Enzymatic Synthesis and PNPLA1-Mediated Pathways
Transacylase PNPLA1 in Acylceramide Synthesis
Recent studies implicate PNPLA1 (patatin-like phospholipase domain-containing protein 1) as the enzyme responsible for esterifying ω-hydroxyceramide with linoleic acid, a final step in acylceramide biosynthesis. While PNPLA1 primarily uses triglycerides as linoleate donors, its application in vitro enables the synthesis of ω-hydroxylated ceramides:
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In Vitro Protocol : Incubate ω-hydroxyceramide with triglyceride-rich micelles and recombinant PNPLA1 at 37°C for 24 hours, achieving 58–62% conversion efficiency.
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Clinical Relevance : Mutations in PNPLA1 disrupt acylceramide synthesis, leading to autosomal recessive congenital ichthyosis.
Table 2: Enzymatic Synthesis Parameters
| Component | Concentration | Source |
|---|---|---|
| PNPLA1 | 0.5 µM | |
| Triglyceride Donor | 1 mM (triolein) | |
| Buffer | 50 mM Tris-HCl (pH 7.4) | |
| Incubation Time | 24 hours | |
| Yield | 58–62% |
Purification and Analytical Validation
Chromatographic Techniques
Post-synthesis purification employs a combination of normal-phase and reverse-phase HPLC:
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify the erythro configuration (δ 5.35 ppm for trans-vinylic protons) and ω-hydroxyl group (δ 1.25 ppm for terminal -CH₂OH).
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Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 750.3, consistent with C₄₈H₉₅NO₄.
Challenges and Optimization Strategies
Racemization During Silylation
Early synthetic routes faced racemization (>20%) during hydroxyl protection with tert-butyldimethylsilyl (TBS) groups. Mitigation strategies include:
Scalability of Enzymatic Methods
While PNPLA1 offers high specificity, industrial-scale production requires:
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Immobilized Enzyme Systems : PNPLA1 conjugated to magnetic nanoparticles improves reusability (5 cycles with <10% activity loss).
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Linoleate-Rich Triglycerides : Soybean oil (50% linoleate) enhances acylceramide yields by 22% compared to synthetic triglycerides.
Applications in Dermatology and Beyond
Chemical Reactions Analysis
Types of Reactions
N-omega-hydroxytriacontanoyl-D-erythro-sphingosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide bond.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can facilitate substitution reactions.
Major Products
Oxidation: Formation of omega-hydroxytriacontanoyl-D-erythro-sphingosine ketone.
Reduction: Formation of omega-hydroxytriacontanoyl-D-erythro-sphingosine amine.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
N-omega-hydroxytriacontanoyl-D-erythro-sphingosine has several scientific research applications:
Chemistry: Used as a standard in lipidomics studies to analyze ceramide composition in biological samples.
Medicine: Potential therapeutic target for treating skin conditions by modulating ceramide levels.
Industry: Utilized in the formulation of skincare products to enhance skin barrier function and hydration.
Mechanism of Action
N-omega-hydroxytriacontanoyl-D-erythro-sphingosine exerts its effects by integrating into the lipid matrix of the stratum corneum, thereby enhancing the barrier function of the skin . It interacts with other lipids and proteins to form a cohesive and impermeable barrier . The molecular targets include enzymes involved in ceramide metabolism and pathways regulating skin hydration and barrier integrity .
Comparison with Similar Compounds
Key Observations:
The C30 derivatives are less common than shorter-chain analogs (e.g., C16 or C24) . N-Hexadecanoyl-D-erythro-sphingosine (C16) is widely used in studies due to its resemblance to endogenous ceramides .
Hydroxylation: The omega-hydroxyl group introduces polarity, which may improve solubility in polar solvents or influence interactions with proteins in lipid rafts .
Synthetic Accessibility: Hydroxylated ceramides require additional synthetic steps (e.g., regioselective oxidation), as seen in methods for related sphingosines . This may explain their higher cost (e.g., 5 mg of this compound costs $8151 vs. $6336 for N-Hexadecanoyl-D-erythro-sphingosine) .
Functional Implications
Biological Activity
N-omega-hydroxytriacontanoyl-D-erythro-sphingosine is a complex lipid compound belonging to the sphingolipid family, which plays critical roles in cellular signaling, membrane structure, and skin barrier function. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Sphingolipids
Sphingolipids are essential components of cell membranes and are involved in various biological processes, including apoptosis, cell growth, and differentiation. They are characterized by a backbone of sphingoid bases, which can be modified by acylation to form ceramides and other derivatives. The specific compound in focus, this compound, is noted for its long-chain fatty acid structure, which may influence its biological properties.
1. Cellular Signaling
This compound has been shown to activate various signaling pathways:
- MAP Kinase Activation : This compound activates mitogen-activated protein kinases (MAPKs), which are crucial for transmitting signals from the cell surface to the nucleus, influencing gene expression and cell survival .
- Protein Phosphatase Activation : It activates protein phosphatase 2A (PP2A) at concentrations as low as 10 nM, suggesting a potent regulatory role in cellular signaling pathways .
2. Apoptosis Induction
Research indicates that this compound can induce apoptosis in various cancer cell lines. For example, it has been observed to trigger apoptotic pathways in MOLT-4 leukemia cells, highlighting its potential as an anti-cancer agent .
3. Inhibition of Lipid Accumulation
The compound inhibits diacylglycerol accumulation and phospholipase D activation in fibroblasts. This inhibition can alter lipid metabolism and may have implications for conditions associated with dysregulated lipid homeostasis .
Study on Skin Barrier Function
A study investigated the role of this compound in enhancing skin barrier function. It was found that this compound contributes to the formation of acylceramides, which are vital for maintaining skin hydration and integrity. The study utilized model lipid mixtures to evaluate the permeability and structural properties of skin lipids .
| Compound | Effect on Skin Barrier | Mechanism |
|---|---|---|
| This compound | Enhances barrier function | Increases acylceramide synthesis |
| Dodecyl 6-(dimethylamino)hexanoate (DDAK) | Potent enhancer | Rapid metabolism and low toxicity |
Impact on Cancer Cell Lines
Another significant finding was the cytotoxic effect of this compound on breast cancer cell lines (MCF-7). The compound demonstrated a higher potency compared to traditional ceramides, suggesting its potential as a therapeutic agent in oncology .
Q & A
Q. How can raw data from lipidomic studies be standardized for cross-study comparisons?
- Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Report lipid concentrations as mol% of total lipid content and include internal standards (e.g., C17-sphingosine) for normalization. Use repositories like LIPID MAPS for dataset sharing .
Table: Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
